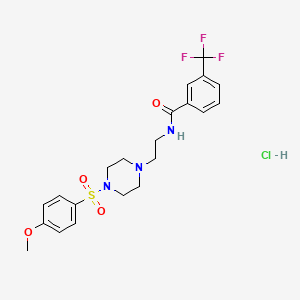

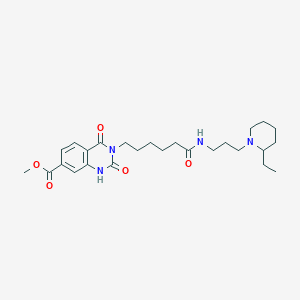

![molecular formula C23H30N4O3 B3000949 2-乙基丁基 2-氰基-2-[3-(2,6-二甲基吗啉-4-基)喹喔啉-2-基]乙酸酯 CAS No. 1008670-91-4](/img/structure/B3000949.png)

2-乙基丁基 2-氰基-2-[3-(2,6-二甲基吗啉-4-基)喹喔啉-2-基]乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate" is a complex organic molecule that appears to be related to the quinoline and quinoxaline families of compounds. These families are known for their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various quinoline and quinoxaline derivatives, their synthesis, and biological activities, which may offer insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of quinoline and quinoxaline derivatives often involves cyclization reactions and the use of various reagents to introduce functional groups. For instance, the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols is achieved through cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, which proceeds via alkylideneaminyl radical intermediates . Similarly, ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives are synthesized from tetrazolo[1,5-a]quinoline derivatives, with their structures elucidated by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline and quinoxaline derivatives is often characterized by spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structures of (Z)-ethyl 2-cyano-2-(3H- and 2-methyl-3H-quinazoline-4-ylidene) acetate were determined, revealing intramolecular hydrogen bonding and specific space groups and cell dimensions . These findings suggest that similar intramolecular interactions and structural features might be present in the compound "2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate".

Chemical Reactions Analysis

Quinoline and quinoxaline derivatives can undergo various chemical reactions, including cyclization, rearrangement, and multi-component reactions. For instance, the synthesis of pyranoquinoline derivatives involves a three-component reaction with 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate . Another example is the acid-catalyzed rearrangement in the system 3-(α-aminobenzyl)quinoxalin-2(1H)-one-ethyl acetoacetate, leading to the synthesis of 2-(pyrrol-3-yl)benzimidazoles . These reactions highlight the reactivity of the quinoline and quinoxaline cores, which could be relevant for the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline and quinoxaline derivatives are influenced by their molecular structures. The presence of functional groups such as cyano, ester, and amino groups can affect properties like solubility, melting point, and reactivity. The antimicrobial activity of some derivatives has been evaluated, showing effectiveness against various bacteria and fungi . These properties are important for the potential application of these compounds in medicinal chemistry and could be indicative of the properties of "2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate".

科学研究应用

缓蚀

喹喔啉衍生物,包括与 2-乙基丁基 2-氰基-2-[3-(2,6-二甲基吗啉-4-基)喹喔啉-2-基]乙酸酯在结构上相关的衍生物,已被研究其作为缓蚀剂的潜力。例如,Zarrouk 等(2014 年)探讨了某些喹喔啉在硝酸介质中对铜的抑制效率,证明了分子结构与抑制效率之间的关系 (Zarrouk 等,2014)。

合成化学

喹喔啉衍生物在合成化学中具有广泛的应用。Kurasawa 等(1984 年)详细介绍了螺-[环丁烯-1, 2'(1H)-喹喔啉]的合成和环转化,展示了喹喔啉化合物在创建复杂结构方面的多功能性 (Kurasawa 等,1984)。此外,Lei 等(2011 年)开发了一种绿色、高效的程序来合成 2-氨基-3-氰基-1,4,5,6-四氢吡喃并[3,2-c]喹啉-5-酮衍生物,突出了此类工艺的环境效益 (Lei 等,2011)。

抗菌活性

喹喔啉衍生物的抗菌活性是另一个重要的研究领域。Ahmed 等(2006 年)合成了琥珀酰亚胺基(2-芳基-4-氧代-3- {((喹啉-8-氧基)乙酰)氨基}-1,3-噻唑烷-5-基)乙酸酯,证明了对细菌和真菌生长的显着抑制作用 (Ahmed 等,2006)。

抗病毒剂

Elzahabi(2017 年)研究了新型喹喔啉衍生物对各种病毒的抗病毒活性,发现两种化合物对 HCMV 具有有效活性 (Elzahabi,2017)。

非甾体抗炎和镇痛药

Wagle 等(2008 年)从喹喔啉合成了新的恶二唑衍生物,显示出作为非甾体抗炎和镇痛药的潜力 (Wagle、Adhikari 和 Kumari,2008)。

作用机制

Target of Action

Similar compounds have been used as uv absorbers in sunscreens and other cosmetic formulations , suggesting that the compound may interact with ultraviolet (UV) light.

Mode of Action

Based on its potential use as a uv absorber , it can be hypothesized that the compound might absorb harmful UV radiation, thereby protecting the skin from damage.

Pharmacokinetics

As a potential ingredient in cosmetic formulations , it can be hypothesized that the compound is likely to be topically applied and absorbed through the skin

Result of Action

If the compound functions as a uv absorber , its action would result in the protection of skin cells from the damaging effects of UV radiation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as exposure to sunlight, temperature, and pH could potentially affect the compound’s UV absorption capacity and stability

属性

IUPAC Name |

2-ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-5-17(6-2)14-29-23(28)18(11-24)21-22(27-12-15(3)30-16(4)13-27)26-20-10-8-7-9-19(20)25-21/h7-10,15-18H,5-6,12-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIDEZDQNZCDIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CC(OC(C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)

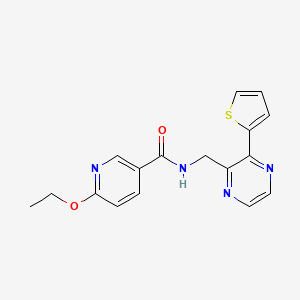

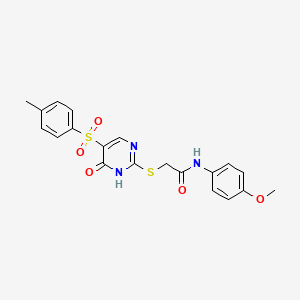

![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)

![8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3000877.png)

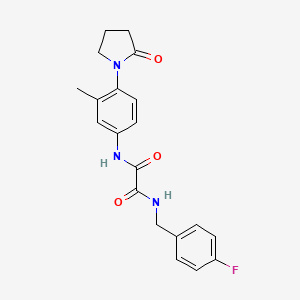

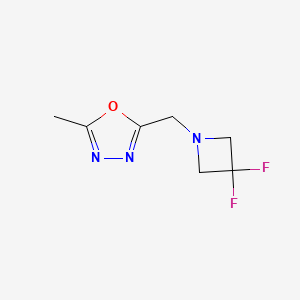

![1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3000880.png)

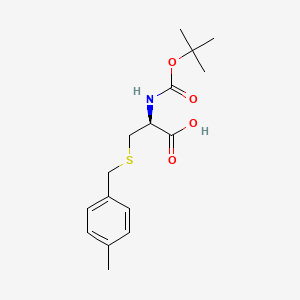

![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)

![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B3000886.png)

![2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3000888.png)